molecular formula C15H23NO B15275886 1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol

1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol

Cat. No.: B15275886
M. Wt: 233.35 g/mol
InChI Key: PMMNIEOXTUENFZ-UHFFFAOYSA-N
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Description

1-(((4-Methylbenzyl)amino)methyl)cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxyl group, and a 4-methylbenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Methylbenzyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylbenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Methylbenzyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted amines and alcohols.

Scientific Research Applications

1-(((4-Methylbenzyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((4-Methylbenzyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(cyclohexylamine)
  • 4,4’-Diaminodicyclohexylmethane
  • 1,3-Cyclohexanebis(methylamine)

Uniqueness

1-(((4-Methylbenzyl)amino)methyl)cyclohexan-1-ol is unique due to its specific structure, which combines a cyclohexane ring with a 4-methylbenzylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[[(4-methylphenyl)methylamino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-13-5-7-14(8-6-13)11-16-12-15(17)9-3-2-4-10-15/h5-8,16-17H,2-4,9-12H2,1H3

InChI Key

PMMNIEOXTUENFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2(CCCCC2)O

Origin of Product

United States

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